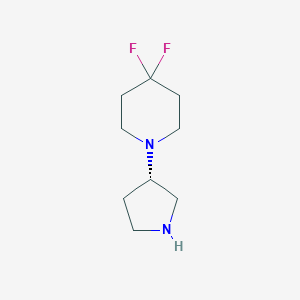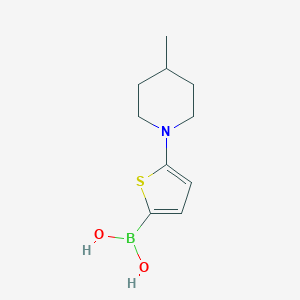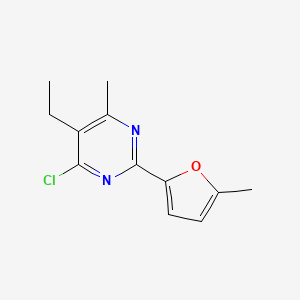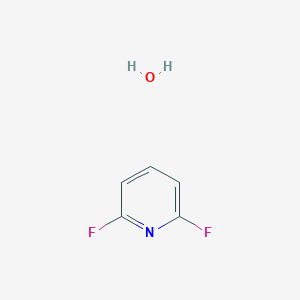
2,6-Difluoropyridine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoropyridine hydrate is a fluorinated pyridine derivative. It is a compound of interest in various fields due to its unique chemical properties, which include the presence of two fluorine atoms at the 2 and 6 positions on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoropyridine hydrate typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . Another approach involves the use of polyhalogenated pyridines in nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorinating agents and optimized reaction conditions are key factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluoropyridine hydrate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can lead to the formation of different pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Difluoropyridine hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Difluoropyridine hydrate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Uniqueness
2,6-Difluoropyridine hydrate is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to other fluorinated pyridines .
Eigenschaften
CAS-Nummer |
511519-47-4 |
|---|---|
Molekularformel |
C5H5F2NO |
Molekulargewicht |
133.10 g/mol |
IUPAC-Name |
2,6-difluoropyridine;hydrate |
InChI |
InChI=1S/C5H3F2N.H2O/c6-4-2-1-3-5(7)8-4;/h1-3H;1H2 |
InChI-Schlüssel |
VAMBFYQXFNKAMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)F)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
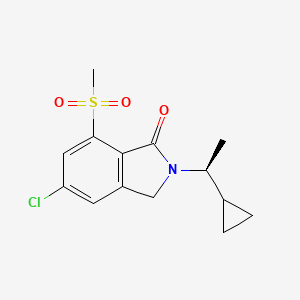


![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
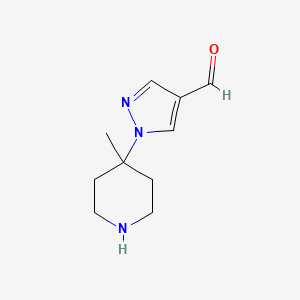
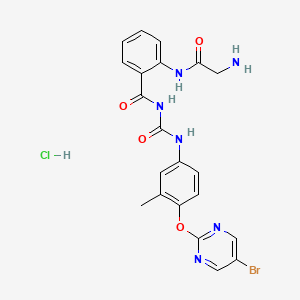
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)

